Cas no 2703769-22-4 (5-(3-amino-2-phenylpropyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

5-(3-amino-2-phenylpropyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 2703769-22-4
- 5-[(3-amino-2-phenylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- EN300-33376004
- 5-(3-amino-2-phenylpropyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
-
- Inchi: 1S/C22H22N4O4/c23-11-14(13-4-2-1-3-5-13)12-24-15-6-7-16-17(10-15)22(30)26(21(16)29)18-8-9-19(27)25-20(18)28/h1-7,10,14,18,24H,8-9,11-12,23H2,(H,25,27,28)
- InChI Key: SPWVZNLJNMUDSQ-UHFFFAOYSA-N
- SMILES: O=C1C2C=C(C=CC=2C(N1C1C(NC(CC1)=O)=O)=O)NCC(C1C=CC=CC=1)CN
Computed Properties
- Exact Mass: 406.16410520g/mol
- Monoisotopic Mass: 406.16410520g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 705
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 122Ų
5-(3-amino-2-phenylpropyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33376004-1.0g |
5-[(3-amino-2-phenylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2703769-22-4 | 95.0% | 1.0g |
$0.0 | 2025-03-18 | |
Enamine | EN300-33376004-1g |
5-[(3-amino-2-phenylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2703769-22-4 | 1g |
$0.0 | 2023-09-04 |
5-(3-amino-2-phenylpropyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Related Literature
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
Additional information on 5-(3-amino-2-phenylpropyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Research Brief on 5-(3-amino-2-phenylpropyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 2703769-22-4)
The compound 5-(3-amino-2-phenylpropyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 2703769-22-4) has recently emerged as a promising candidate in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has attracted significant attention due to its potential therapeutic applications, particularly in oncology and immunomodulation. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.
Recent research has demonstrated that this compound exhibits potent inhibitory activity against specific protein-protein interactions involved in disease pathways. Its structure, which includes a dioxopiperidinyl moiety and an isoindole-1,3-dione core, allows it to bind selectively to target proteins, thereby modulating their function. Studies published in the last year have highlighted its role in degrading key oncogenic proteins via the ubiquitin-proteasome system, making it a potential candidate for targeted cancer therapy.
In vitro and in vivo studies have shown that 5-(3-amino-2-phenylpropyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione exhibits favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration. These findings are supported by data from animal models, where the compound demonstrated significant tumor growth inhibition with minimal off-target effects. Researchers have also explored its potential in combination therapies, showing synergistic effects with existing chemotherapeutic agents.
Despite these promising results, challenges remain in optimizing the compound's selectivity and reducing potential side effects. Ongoing research aims to address these issues through structural modifications and formulation improvements. Additionally, clinical trials are being planned to evaluate its safety and efficacy in humans, which will be critical for its transition from bench to bedside.
In conclusion, 5-(3-amino-2-phenylpropyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione represents a significant advancement in the development of targeted therapies. Its unique mechanism of action and promising preclinical data position it as a potential game-changer in the treatment of certain cancers and immune-related disorders. Future research will likely focus on expanding its therapeutic applications and overcoming current limitations.
2703769-22-4 (5-(3-amino-2-phenylpropyl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione) Related Products
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 506-17-2(cis-Vaccenic acid)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)



